

Rubraxanthone: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

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Compound of Interest		
Compound Name:	Rubraxanthone	
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An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **rubraxanthone**, a prenylated xanthone with significant therapeutic potential. The document details its chemical structure, physicochemical properties, and diverse biological activities, including its antibacterial, cytotoxic, and antiplatelet effects. Detailed experimental protocols for key assays and elucidated signaling pathways are presented to support further research and development.

Chemical Structure and Physicochemical Properties

Rubraxanthone is a xanthone derivative characterized by a tricyclic ring system with various substitutions. Its systematic IUPAC name is 1-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,6,8-trihydroxy-2-methoxy-9H-xanthen-9-one. The chemical structure of **rubraxanthone** is presented in Figure 1.



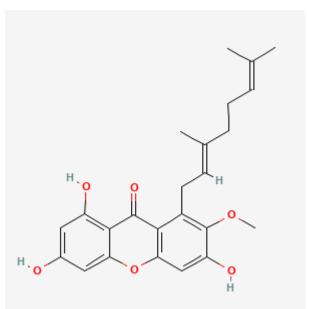


Figure 1. Chemical Structure of Rubraxanthone.

A summary of the key chemical and physical properties of **rubraxanthone** is provided in Table 1.

Table 1. Physicochemical Properties of Rubraxanthone.

Property	Value	Reference
Molecular Formula	C24H26O6	
Molecular Weight	410.5 g/mol	_
Exact Mass	410.17293854 Da	_
CAS Number	65411-01-0	_
Appearance	Yellowish solid	N/A
Solubility	Soluble in methanol, ethanol, DMSO	

Spectroscopic data are crucial for the identification and characterization of **rubraxanthone**. A summary of the key spectroscopic features is presented in Table 2.

Table 2. Spectroscopic Data for **Rubraxanthone**.



Spectroscopic Technique	Key Features	Reference
¹H-NMR (CD₃OD)	Signals corresponding to a geranyl group, aromatic protons, a methoxy group, and hydroxyl groups.	
¹³ C-NMR	Resonances confirming the xanthone skeleton and the presence of all functional groups.	
Mass Spectrometry (EI-MS)	Molecular ion peak (M+) consistent with the molecular formula.	
UV-Vis (MeOH)	Absorption maxima characteristic of the xanthone chromophore.	_
Infrared (KBr)	Absorption bands for hydroxyl, carbonyl, and aromatic C-H stretching.	_

Natural Occurrence and Biosynthesis

Rubraxanthone is a secondary metabolite found predominantly in plants of the Guttiferae (Clusiaceae) family, particularly within the Garcinia genus. It has been isolated from various parts of these plants, including the stem bark, leaves, and latex. The biosynthesis of **rubraxanthone** proceeds through the shikimate pathway, with L-phenylalanine serving as a key precursor.

Biological Activities and Pharmacokinetics

Rubraxanthone has demonstrated a range of promising biological activities, making it a compound of interest for drug development.

Antibacterial Activity



Rubraxanthone exhibits potent antibacterial activity, particularly against Gram-positive bacteria. It has shown significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) reported to be lower than that of the antibiotic vancomycin.

Table 3. Antibacterial Activity of **Rubraxanthone**.

Bacterial Strain	MIC (μg/mL)	Reference
Methicillin-Resistant Staphylococcus aureus (MRSA)	0.31 - 1.25	
Bacillus cereus	2	_
Bacillus subtilis	1	_
Micrococcus luteus	2	
Staphylococcus epidermidis	4	_
Staphylococcus aureus	12	
Escherichia coli	64	_
Salmonella typhimurium	64	-
Pseudomonas aeruginosa	64	-

Cytotoxic Activity

Rubraxanthone has demonstrated cytotoxic effects against various human cancer cell lines. This suggests its potential as an anticancer agent.

Table 4. Cytotoxic Activity of **Rubraxanthone**.



Cell Line	Activity	Reference
Human T-lymphoblastic leukemia (CEM-SS)	Potential lead compound	N/A
Various cancer cell lines	Moderate activity	

Antiplatelet Activity

Rubraxanthone has been shown to inhibit platelet aggregation, indicating its potential as an antithrombotic agent. This activity is mediated through the inhibition of the platelet-activating factor (PAF) receptor.

Table 5. Antiplatelet Activity of **Rubraxanthone**.

Assay	IC50	Reference
Inhibition of PAF receptor binding	18.2 μΜ	

Pharmacokinetics

A study in mice has provided initial insights into the pharmacokinetic profile of **rubraxanthone** following oral administration.

Table 6. Pharmacokinetic Parameters of **Rubraxanthone** in Mice (700 mg/kg oral dose).



Parameter	Value	Reference
C _{max} (Peak Plasma Concentration)	4.267 μg/mL	
T _{max} (Time to Peak Concentration)	1.5 hours	
AUC₀-∞ (Area Under the Curve)	560.99 μg·h/L	_
t ₁ / ₂ (Terminal Half-life)	6.72 hours	
Vd/F (Apparent Volume of Distribution)	1200.19 mL/kg	-
CI/F (Apparent Clearance)	1123.88 mL/h/kg	-

Experimental Protocols

This section provides an overview of the methodologies used for the isolation, characterization, and biological evaluation of **rubraxanthone**.

Isolation and Purification of Rubraxanthone

- Extraction: Dried and powdered plant material (e.g., stem bark of Garcinia cowa) is extracted with a suitable organic solvent such as methanol or dichloromethane.
- Fractionation: The crude extract is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane, ethyl acetate, and methanol) to separate fractions based on polarity.
- Purification: The fractions containing rubraxanthone are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The chemical structure of isolated **rubraxanthone** is determined using a combination of spectroscopic techniques:



- UV-Vis Spectroscopy: To determine the absorption maxima.
- Infrared (IR) Spectroscopy: To identify functional groups.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the complete chemical structure and stereochemistry.

Broth Microdilution Assay for Antibacterial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of **rubraxanthone** against various bacterial strains.

- Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).
- Serial Dilution: **Rubraxanthone** is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
- Inoculation: Each well is inoculated with the standardized bacterial suspension.
- Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
- MIC Determination: The MIC is the lowest concentration of rubraxanthone that completely inhibits visible bacterial growth.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

 Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.



- Treatment: The cells are treated with various concentrations of **rubraxanthone** and incubated for a defined period (e.g., 24, 48, or 72 hours).
- MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by viable cells.
- Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).
- Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.

Antiplatelet Aggregation Assay

The inhibitory effect of **rubraxanthone** on platelet aggregation can be assessed using various methods, including the impedance method in whole blood.

- Blood Collection: Human whole blood is collected from healthy volunteers.
- Incubation: The blood is incubated with different concentrations of rubraxanthone or a vehicle control.
- Induction of Aggregation: Platelet aggregation is induced by adding an agonist such as arachidonic acid (AA), adenosine diphosphate (ADP), or collagen.
- Measurement: The change in impedance or light transmittance due to platelet aggregation is measured over time using an aggregometer.
- IC₅₀ Calculation: The concentration of **rubraxanthone** that inhibits 50% of platelet aggregation is determined.

Signaling Pathways and Mechanism of Action

While the precise molecular mechanisms of **rubraxanthone** are still under investigation, preliminary evidence points to specific interactions.

Antiplatelet Activity: PAF Receptor Antagonism



Rubraxanthone's antiplatelet effect is attributed to its ability to act as an antagonist at the platelet-activating factor (PAF) receptor, a G-protein coupled receptor (GPCR). By blocking the binding of PAF to its receptor, **rubraxanthone** inhibits the downstream signaling cascade that leads to platelet activation and aggregation.



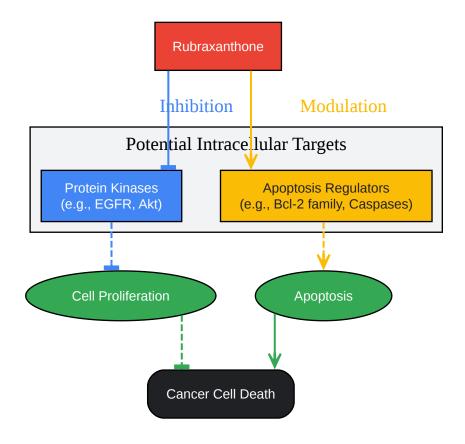
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Caption: Rubraxanthone inhibits the PAF-induced platelet aggregation pathway.

Putative Anticancer Mechanism of Action

The anticancer mechanism of xanthone derivatives often involves the induction of apoptosis (programmed cell death) and inhibition of key protein kinases involved in cancer cell proliferation. While the specific pathways for **rubraxanthone** are not yet fully elucidated, a plausible mechanism involves the modulation of key signaling pathways that regulate cell cycle and survival.





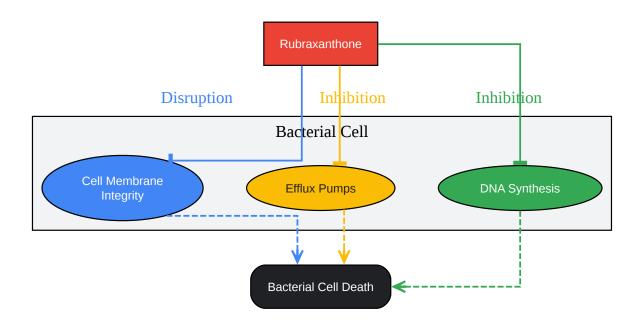
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Caption: Hypothetical anticancer mechanism of **Rubraxanthone**.

Putative Antibacterial Mechanism of Action

The antibacterial mechanism of xanthones can involve multiple targets, including the disruption of bacterial cell membranes, inhibition of efflux pumps, and interference with bacterial DNA synthesis. The lipophilic nature of **rubraxanthone**, due to its geranyl group, may facilitate its interaction with and disruption of the bacterial cell membrane.





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Caption: Plausible antibacterial mechanisms of **Rubraxanthone**.

Conclusion and Future Directions

Rubraxanthone is a promising natural product with a well-characterized chemical structure and a diverse range of biological activities. Its potent antibacterial, cytotoxic, and antiplatelet properties warrant further investigation for its potential development as a therapeutic agent. Future research should focus on elucidating the precise molecular mechanisms underlying its biological effects, particularly its anticancer and antibacterial activities, to identify specific cellular targets and signaling pathways. Further preclinical and clinical studies are necessary to evaluate its safety, efficacy, and pharmacokinetic profile in more detail. The synthesis of **rubraxanthone** analogues could also lead to the discovery of derivatives with enhanced potency and improved pharmacological properties.

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